molecular formula C12H14N2O2 B8385519 N-[2-(ethylamino)ethyl]phthalimide

N-[2-(ethylamino)ethyl]phthalimide

Cat. No. B8385519
M. Wt: 218.25 g/mol
InChI Key: RSCNQDJBFZLIOM-UHFFFAOYSA-N
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Patent
US09125937B2

Procedure details

A suspension of N-[2-(ethylamino)ethyl]phthalimide hydrochloride salt (1) (2.00 g, 7.86 mmol) (Jones, J. H.; Holtz, W. J.; Cragoe, E. J. 6-Substituted 5-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-ones with hypotensive activity. J. Med. Chem. 1973, 16, 537-42) in dichloromethane (100 mL) was washed with a 5% aqueous sodium carbonate solution (5 mL). The mixture was extracted with dichloromethane (40 mL). The organic layers were combined, dried on magnesium sulfate, filtered and evaporated under vacuum to give compound 2 (1.41 g, 6.47 mmol) as a yellow solid. Yield 82%; mp 111-113° C. (dec.); IR (KBr) ν 1292, 1395, 1430, 1541, 1637, 1712, 2929, 3200-3600 cm−; 1H NMR (200 MHz, CDCl3) δ 1.07 (t, 3H, J=7.1 Hz), 2.68 (q, 2H, J=7.1 Hz), 2.92 (t, 2H, J=6.5 Hz), 3.81 (t, 2H, J=6.5 Hz), 7.68 (m, 2H), 7.82 (m, 2H).
Name
N-[2-(ethylamino)ethyl]phthalimide hydrochloride salt
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([NH:4][CH2:5][CH2:6][N:7]1[C:11](=[O:12])[C:10]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:9]2[C:8]1=[O:17])[CH3:3]>ClCCl>[CH2:2]([NH:4][CH2:5][CH2:6][N:7]1[C:11](=[O:12])[C:10]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:9]2[C:8]1=[O:17])[CH3:3] |f:0.1|

Inputs

Step One
Name
N-[2-(ethylamino)ethyl]phthalimide hydrochloride salt
Quantity
2 g
Type
reactant
Smiles
Cl.C(C)NCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with a 5% aqueous sodium carbonate solution (5 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (40 mL)
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)NCCN1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.47 mmol
AMOUNT: MASS 1.41 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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